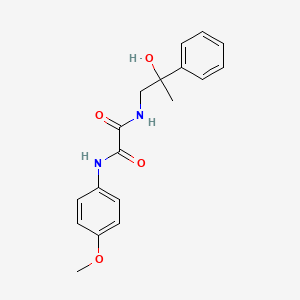

N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

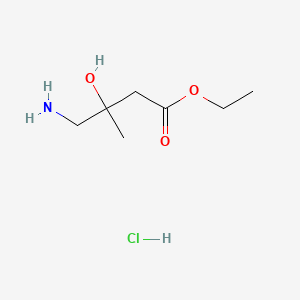

The compound "N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide" is a derivative of oxalamide, which is a class of compounds known for their ability to influence the crystallization behavior of polymers. Oxalamide compounds are particularly interesting in the study of poly(hydroxyalkanoate)s (PHAs), which are bacterially synthesized polymers with applications in biodegradable materials. These polymers, however, suffer from a low crystallization rate, which can be enhanced by the addition of oxalamide compounds as nucleators .

Synthesis Analysis

The synthesis of oxalamide derivatives involves the combination of various functional groups that can affect the crystallization behavior of PHAs. In the context of the provided papers, while the exact synthesis of "this compound" is not detailed, related compounds with phenyl groups have been shown to be effective nucleators for PHAs, suggesting a similar synthetic approach could be applied . Additionally, reactive copolymers have been synthesized using related compounds, which could provide insight into the synthesis of oxalamide derivatives .

Molecular Structure Analysis

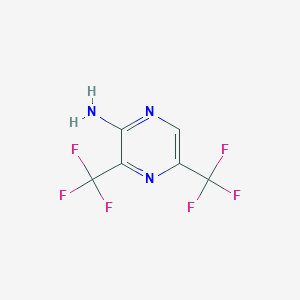

The molecular structure of oxalamide derivatives is crucial in determining their compatibility and effectiveness as nucleators in PHAs. The presence of phenyl groups, as seen in related studies, has been associated with higher nucleation efficiency and better compatibility within the PHA matrix . The molecular structure of a similar compound, (2-methoxyphenyl)oxalate, has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction, which could provide a basis for understanding the structure of "this compound" .

Chemical Reactions Analysis

The reactivity of oxalamide compounds with PHAs and their role as nucleators is a key area of interest. The addition of oxalamide compounds with phenyl groups to PHAs has been shown to increase the crystallization temperature and crystallinity of the polymers, indicating a significant impact on the chemical reactions occurring during polymer crystallization . Furthermore, the study of reactive copolymers and their interactions with diamines provides additional insight into the potential chemical reactions involving oxalamide derivatives .

Physical and Chemical Properties Analysis

Oxalamide compounds have been found to significantly alter the physical properties of PHAs, such as increasing the crystallization temperature and crystallinity, and reducing the isothermal crystallization time . The physical and chemical properties of these compounds can be further understood through spectroscopic analysis and computational studies, as demonstrated for (2-methoxyphenyl)oxalate, which included investigations of vibrational frequencies, NMR chemical shifts, and thermodynamic parameters .

Aplicaciones Científicas De Investigación

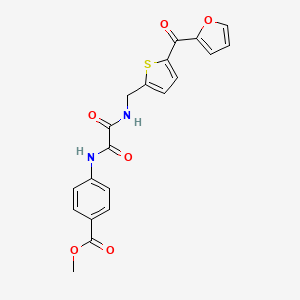

Synthesis and Characterization

A novel synthetic approach for the creation of oxalamide derivatives, including N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide, involves acid-catalyzed rearrangements and offers a high-yield, operationally simple method. This methodology facilitates the synthesis of both di- and mono-oxalamides, providing a foundational technique for producing various oxalamide compounds with potential applications in medicinal chemistry and material science (Mamedov et al., 2016).

Molecular Structure and Analysis

Research into (2-methoxyphenyl)oxalate, a related compound, focuses on understanding the molecular characteristics that dictate chemical behavior. Through synthesis and various spectroscopic analyses, including IR, NMR, and X-ray diffraction, insights into the compound's structure and potential reactivity are gained. Such studies are critical for determining the applicability of these compounds in fields ranging from pharmaceuticals to materials science (Şahin et al., 2015).

Potential Applications in Catalysis and Chemistry

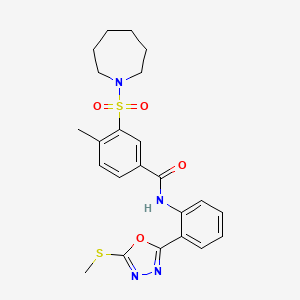

Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides demonstrate the utility of oxalamide derivatives in facilitating complex chemical transformations. This application is crucial for the development of new pharmaceuticals and materials, showcasing the versatility and importance of oxalamide compounds in synthetic chemistry (De et al., 2017).

Corrosion Inhibition

The synthesis and characterization of acrylamide derivatives, including those related to oxalamide structures, have been investigated for their potential as corrosion inhibitors. This research is particularly relevant for protecting metals in acidic environments, highlighting an industrial application of oxalamide derivatives that extends beyond their biochemical uses (Abu-Rayyan et al., 2022).

Propiedades

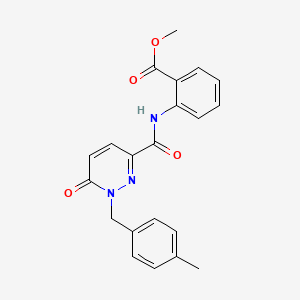

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-(4-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-18(23,13-6-4-3-5-7-13)12-19-16(21)17(22)20-14-8-10-15(24-2)11-9-14/h3-11,23H,12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMTLFCGRTYAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)

![5-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2504270.png)

![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)

![2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2504277.png)

![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)